molecular formula C11H16O3 B8683135 methyl 4-oxo-2-propan-2-ylcyclohex-2-ene-1-carboxylate

methyl 4-oxo-2-propan-2-ylcyclohex-2-ene-1-carboxylate

Cat. No.: B8683135
M. Wt: 196.24 g/mol
InChI Key: DTOLGYNQFOOMPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 4-oxo-2-propan-2-ylcyclohex-2-ene-1-carboxylate: is an organic compound with the molecular formula C11H16O3 It is a derivative of cyclohexene, featuring a carboxylate ester group, a ketone, and an isopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-oxo-2-propan-2-ylcyclohex-2-ene-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexene as the starting material.

    Functional Group Introduction:

    Oxidation: The ketone group at the 4-position is introduced through an oxidation reaction, often using reagents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for yield and purity, often involving catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

Chemistry: methyl 4-oxo-2-propan-2-ylcyclohex-2-ene-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester and ketone groups. It may also serve as a model compound for studying metabolic pathways.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-oxo-2-propan-2-ylcyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate: Similar structure with an ethyl ester group instead of a methyl ester group.

    Methyl 4-oxo-2-(methyl)cyclohex-2-ene-1-carboxylate: Similar structure with a methyl group instead of an isopropyl group.

Uniqueness: methyl 4-oxo-2-propan-2-ylcyclohex-2-ene-1-carboxylate is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

methyl 4-oxo-2-propan-2-ylcyclohex-2-ene-1-carboxylate

InChI

InChI=1S/C11H16O3/c1-7(2)10-6-8(12)4-5-9(10)11(13)14-3/h6-7,9H,4-5H2,1-3H3

InChI Key

DTOLGYNQFOOMPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)CCC1C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl isobutyryl acetate (7.20 g, 49.9 mmol) and sodium methoxide (0.896 g, 4.14 mmol) were cooled to 0° C. Methyl vinyl ketone (4.12 ml, 49.9 mmol) was added dropwise, and the solution was allowed to warm to rt and stirred 1 h at that temperature. Acetic acid (0.249 ml, 4.34 mmol) was added, followed by a mixture of MeOH (6.75 ml):Water (750 μL), and finally a solution of pyrrolidine (0.349 ml, 4.21 mmol) in acetic acid (0.309 ml, 5.39 mmol). The resultant solution was heated to reflux (115° C.) for 2 h. The reaction was allowed to cool to room temperature and then diluted with Et2O and water. The layers were separated and the aqueous portion extracted again with Et2O (1×). The combined organic layers were dried over Na2SO4 and concentrated in vacuo to afford methyl 4-oxo-2-(propan-2-yl)cyclohex-2-ene-1-carboxylate (5.11 g, 52%) as a yellow oil, which was used in the subsequent step without further purification.
Name
Quantity
750 μL
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solvent
Reaction Step One
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6.75 mL
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solvent
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7.2 g
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reactant
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sodium methoxide
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0.896 g
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reactant
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4.12 mL
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reactant
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0.249 mL
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reactant
Reaction Step Five
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0.349 mL
Type
reactant
Reaction Step Six
Quantity
0.309 mL
Type
reactant
Reaction Step Seven
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resultant solution
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reactant
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